N-(2-chlorophenyl)-2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (phenyl and pyrazoloquinolin), which could contribute to its stability and potentially its reactivity. The presence of the methoxy group could also influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions, such as substitutions or additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and methoxy groups could impact its solubility, while the aromatic rings could contribute to its stability .Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, as well as investigation of its chemical properties and potential biological activities. This could include studies on its interaction with various biological targets, its potential therapeutic uses, and its safety profile .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(8-methoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2/c1-32-17-11-12-21-18(13-17)25-19(14-27-21)24(16-7-3-2-4-8-16)29-30(25)15-23(31)28-22-10-6-5-9-20(22)26/h2-14H,15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYZRUPBBJZFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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